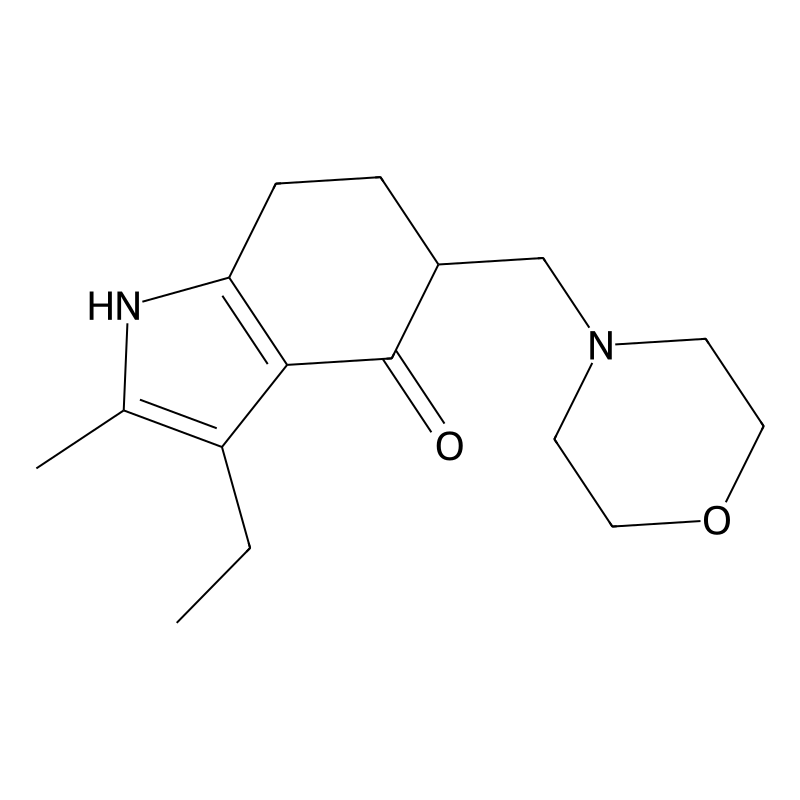Molindone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Dopamine Receptor Antagonist:
Molindone is classified as a butyrophenone antipsychotic. Its primary mechanism of action involves antagonism of dopamine D2 receptors in the central nervous system. This makes it a valuable tool for researchers studying the role of dopamine signaling in various neurological and psychiatric disorders. By analyzing the effects of Molindone on these pathways, researchers can gain insights into conditions like schizophrenia, Parkinson's disease, and tardive dyskinesia.
[^1] Psychotropic Drugs (Fifth Edition). David Healy. Page 136 [^2] Antipsychotic Drugs and Their Side Effects. Richard Warner. Page 182
Neurotransmitter Interactions:
Molindone's action extends beyond dopamine antagonism. Studies suggest it may also interact with other neurotransmitter systems, including serotonin and norepinephrine. This makes it a potential candidate for research into how these neurotransmitters interact in complex brain functions. By investigating Molindone's effects on these systems, researchers can gain a better understanding of mood regulation, cognition, and behavior.
[^3] The American Journal of Psychiatry. Vol. 142, Issue 7, July 1985. Page 832
Animal Models of Disease:
Molindone's ability to modulate dopamine signaling makes it useful in animal models of neurological and psychiatric disorders. Researchers can administer Molindone to animals to mimic certain aspects of these diseases and study the effects on behavior and brain function. This approach can be crucial in developing new treatment strategies for various conditions.
[^4] Handbook of Schizophrenia: Neuropsychology, Neurobiology, and Treatment. Andreas Heinz. Page 232
Purity
Physical Description
Color/Form
XLogP3
Exact Mass
Appearance
Melting Point
180-181 °C
180.5°C
Storage
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
Drug Indication
Livertox Summary
Drug Classes
Therapeutic Uses
A TRANQUILIZER INDICATED IN TREATMENT OF MANIFESTATIONS OF ACUTE OR CHRONIC SCHIZOPHRENIA. ... DOSAGE FORMS: TABLETS: 5, 10 & 25 MG.
Pharmacology
MeSH Pharmacological Classification
ATC Code
N05 - Psycholeptics
N05A - Antipsychotics
N05AE - Indole derivatives
N05AE02 - Molindone
Mechanism of Action
INFORMATION IS INADEQUATE TO DETERMINE SPECIFIC ACTIONS OF MOLINDONE...
THIS ANTIPSYCHOTIC AGENT IS A DIHYDROINDOLONE DERIV. IT IS NOT CHEM RELATED TO PHENOTHIAZINES, BUTYROPHENONES OR THIOXANTHENES, BUT PHARMACOLOGIC ACTIONS ARE SIMILAR TO THOSE OF PIPERAZINE PHENOTHIAZINES.
KEGG Target based Classification of Drugs
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]
Pictograms

Irritant
Other CAS
Associated Chemicals
Drug Warnings
... UNTIL MORE DATA BECOME AVAIL, MOLINDONE PROBABLY SHOULD BE RESERVED FOR PT IN WHOM PIPERAZINE PHENOTHIAZINES ARE USEFUL BUT ARE NOT TOLERATED.
AKATHISIA CAN BE MISTAKEN FOR AGITATION IN PSYCHOTIC PT; DISTINCTION IS CRITICAL, SINCE AGITATION MIGHT BE APPROPRIATELY TREATED WITH INCR IN DOSAGE. ... ACUTE DYSTONIC REACTIONS...MAY BE MISTAKEN FOR HYSTERICAL REACTION OR SEIZURES ... /ANTIPSYCHOTIC DRUGS/
SINCE IT IS KNOWN THAT THERE IS DIMINUTION IN EXTRAPYRAMIDAL SYMPTOMS AFTER 1ST 6 MO OF ANTIPSYCHOTIC DRUG TREATMENT, ALL PT ON ANTIPARKINSONISM MEDICATION SHOULD BE WITHDRAWN FROM THIS MEDICATION AFTER THIS PERIOD TO SEE WHETHER THERE IS RECRUDESENCE OF EXTRAPYRAMIDAL SYMPTOMS. /ANTIPSYCHOTIC DRUGS/
For more Drug Warnings (Complete) data for MOLINDONE (8 total), please visit the HSDB record page.
Use Classification
Methods of Manufacturing
Dates
2: Bagnall A, Fenton M, Lewis R, Leitner ML, Kleijnen J. Molindone for schizophrenia and severe mental illness. Cochrane Database Syst Rev. 2000;(2):CD002083. Review. Update in: Cochrane Database Syst Rev. 2007;(1):CD002083. PubMed PMID: 10796464.
3: Bagnall A, Fenton M, Kleijnen J, Lewis R. Molindone for schizophrenia and severe mental illness. Cochrane Database Syst Rev. 2007 Jan 24;(1):CD002083. Review. PubMed PMID: 17253473.
4: Owen RR Jr, Cole JO. Molindone hydrochloride: a review of laboratory and clinical findings. J Clin Psychopharmacol. 1989 Aug;9(4):268-76. Review. PubMed PMID: 2671060.
5: Ayd FJ Jr. A critical evaluation of molindone (Moban): a new indole derivative neuroleptic. Dis Nerv Syst. 1974 Oct;35(10):447-52. Review. PubMed PMID: 17894057.








